molecular formula C15H19NO3 B8755824 1-(N-benzyloxycarbonylpyrrolidin-2-yl)-3-hydroxypropene

1-(N-benzyloxycarbonylpyrrolidin-2-yl)-3-hydroxypropene

Cat. No. B8755824
M. Wt: 261.32 g/mol
InChI Key: XRVPHGWCSXRKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205302B2

Procedure details

0.73 g of (±)-3-(N-benzyloxycarbonylpyrrolidin-2-yl)-2-propen-1-ol was dissolved in 7 ml of ethanol and, after adding 200 mg of 5% palladium-carbon, the mixture was heated to 35° C. and hydrogenated at atmospheric pressure for 8 hours. A catalyst was removed by filtering the reaction solution and the filtrate was concentrated under reduced pressure to obtain 0.34 g of the desired compound as a pale yellow oily substance.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH:16]=[CH:17][CH2:18][OH:19])=O)C1C=CC=CC=1>C(O)C.[C].[Pd]>[NH:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][CH2:17][CH2:18][OH:19] |f:2.3|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)C=CCO
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering the reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1C(CCC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.